molecular formula C8H9BO2 B6223087 (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 1388265-63-1

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6223087
CAS RN: 1388265-63-1
M. Wt: 148
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, more commonly referred to as BXO, is a compound that has been used in numerous scientific studies and research projects. It is a member of the benzoxaborole family, which is known for its unique structural and functional properties. BXO has been used for a variety of applications, ranging from chemical synthesis to biological studies. In

Scientific Research Applications

BXO has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of materials, such as polymers and nanomaterials. In addition, BXO has been used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of BXO is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. BXO has been shown to bind to certain enzymes, such as kinases, in a reversible manner. This binding is thought to modulate the activity of these enzymes, which in turn affects the activity of other proteins and molecules in the cell.
Biochemical and Physiological Effects
BXO has been shown to have a variety of biochemical and physiological effects. In animal studies, BXO has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have anti-cancer properties in some studies. In addition, BXO has been shown to have anti-microbial activity, and it has been used in the treatment of some bacterial infections.

Advantages and Limitations for Lab Experiments

BXO has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, BXO is relatively non-toxic and does not have any significant side effects. However, BXO has some limitations for use in laboratory experiments. It is not water-soluble, and it is not very soluble in organic solvents. In addition, BXO is not very stable in air, and it can decompose under certain conditions.

Future Directions

There are several potential future directions for BXO research. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to develop new synthetic methods for the production of BXO. In addition, further research could be done to explore the potential applications of BXO in drug discovery and development. Finally, further research could be done to explore the potential use of BXO in materials science, such as the development of polymers and nanomaterials.

Synthesis Methods

BXO can be synthesized through a variety of routes. One common route is the condensation reaction of 1,3-dihydro-2,1-benzoxaborol-1-ol and a methyl group, which is usually obtained from a methylating agent such as dimethyl sulfate or methyl iodide. This reaction results in the formation of an intermediate compound, which is then hydrolyzed to form BXO. Another route involves the reaction of a boronic acid and a methyl group, followed by hydrolysis to form BXO.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the formation of a boronic ester, cyclization, and reduction.", "Starting Materials": [ "4-methylphenol", "triethylborane", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 4-methylphenol is reacted with triethylborane in the presence of acetic anhydride to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then cyclized using sodium hydroxide to form the benzoxaborole intermediate.", "Step 3: The benzoxaborole intermediate is reduced using sodium borohydride in methanol to form the final product, (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.", "Step 4: The final product is purified using water and hydrochloric acid." ] }

CAS RN

1388265-63-1

Product Name

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Molecular Formula

C8H9BO2

Molecular Weight

148

Purity

95

Origin of Product

United States

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